Acetic acid;but-3-en-1-ol
Description
Acetic acid (C₂H₄O₂) is a simple carboxylic acid with a pungent odor, widely recognized as the primary component of vinegar. It is a weak acid (pKa ≈ 4.76) with high polarity, enabling full miscibility in water. Industrially, it is synthesized via methanol carbonylation or bio-fermentation and is utilized in polymer production, food preservation, and chemical synthesis .
But-3-en-1-ol (C₄H₈O), also termed 3-buten-1-ol, is an unsaturated primary alcohol with a hydroxyl group adjacent to a carbon-carbon double bond. Its applications include fragrance formulation and organic synthesis intermediates .
Properties
CAS No. |
91364-32-8 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
acetic acid;but-3-en-1-ol |
InChI |
InChI=1S/C4H8O.C2H4O2/c1-2-3-4-5;1-2(3)4/h2,5H,1,3-4H2;1H3,(H,3,4) |
InChI Key |
DWSQSZXQXYUKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;but-3-en-1-ol can be synthesized through esterification, a reaction between acetic acid and but-3-en-1-ol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;but-3-en-1-ol undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into acetic acid and but-3-en-1-ol.
Oxidation: Reaction with oxidizing agents to form corresponding aldehydes or ketones.
Reduction: Reaction with reducing agents to form corresponding alcohols.
Common Reagents and Conditions
Esterification: Concentrated sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Esterification: Esters.
Hydrolysis: Acetic acid and but-3-en-1-ol.
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Scientific Research Applications
Acetic acid;but-3-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;but-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic Acid vs. Other Carboxylic Acids
| Property | Acetic Acid | Formic Acid | Propionic Acid |
|---|---|---|---|
| Molecular Formula | C₂H₄O₂ | CH₂O₂ | C₃H₆O₂ |
| Boiling Point (°C) | 118 | 100.8 | 141 |
| pKa | 4.76 | 3.75 | 4.88 |
| Solubility in Water | Fully miscible | Fully miscible | 8.3 g/100 mL |
| Key Applications | Vinegar, polymers | Leather tanning | Food preservative |
Acetic acid’s moderate acidity and solvent properties make it versatile in industrial processes. Unlike formic acid (stronger acid) or propionic acid (longer alkyl chain), acetic acid’s balance of hydrophilicity and reactivity enables efficient esterification and use in uranium recovery via carboxyl-group functionalization of biochar .
But-3-en-1-ol vs. Other Unsaturated Alcohols
| Property | But-3-en-1-ol | Allyl Alcohol (2-propen-1-ol) | But-2-en-1-ol |
|---|---|---|---|
| Molecular Formula | C₄H₈O | C₃H₆O | C₄H₈O |
| Boiling Point (°C) | ~157 | 97 | 130 |
| Solubility in Water | Low | Fully miscible | Moderate |
| Reactivity | Moderate | High (conjugated double bond) | Moderate |
But-3-en-1-ol’s terminal double bond reduces its polarity compared to allyl alcohol, limiting its use in aqueous systems. However, its unsaturated structure allows participation in Diels-Alder reactions, similar to other alkenols .
Functional Group Comparison: Carboxylic Acid vs. Alcohol
| Property | Acetic Acid (Carboxylic Acid) | But-3-en-1-ol (Alcohol) |
|---|---|---|
| Hydrogen Bonding | Strong (donor & acceptor) | Moderate (donor only) |
| Acidity (pKa) | 4.76 | ~16 |
| Typical Reactions | Esterification, neutralization | Oxidation, nucleophilic substitution |
Acetic acid’s carboxyl group enhances adsorption capabilities in environmental applications (e.g., uranium recovery via -COOH coordination ), while but-3-en-1-ol’s hydroxyl group is less reactive but critical in flavor chemistry.
Acetic Acid:
- Environmental Remediation : Acetic acid-modified biochar (ASBB) achieves 97.8% uranium removal efficiency via pore expansion and carboxyl-group coordination .
- Chemical Synthesis : Used to produce vinyl acetate, a precursor for adhesives and coatings .
But-3-en-1-ol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
